Urbacide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Urban Violence by Criminal Organizations

Summary: Urbacide has been applied to describe the violence and destruction caused by criminal organizations in cities.

Methods: These organizations exploit the urban environment for their illicit businesses, capturing and destroying cities or parts of them to obtain illicit profits.

Results: The impact of these activities is significant, leading to widespread urban violence and destruction.

Eradication of Slums

Summary: Urbacide can also refer to the eradication of slums, as seen in the case of the City of Buenos Aires.

Results: The result is the displacement of residents and the destruction of their homes and communities.

Abandoned Neighborhoods with Empty Houses

Urban Catastrophes

Summary: Urbacide can also refer to urban catastrophes, as seen in the case of Port-au-Prince in Haiti.

Methods: This involves the destruction of cities due to natural disasters or other catastrophic events.

Urban Restructuring

Methods: This involves the deliberate wrecking or “killing” of a city, either by direct or indirect means.

Violence in War

Urbacide is a synthetic herbicide primarily used for controlling unwanted vegetation in agricultural and non-agricultural settings. It belongs to a class of herbicides that function by disrupting specific biochemical pathways in plants, leading to their death. The compound's effectiveness is attributed to its ability to inhibit critical processes such as photosynthesis and amino acid synthesis, which are essential for plant growth and survival. Although detailed chemical structure information is limited in the available literature, urbacide is known for its potent herbicidal properties and relatively low toxicity to non-target organisms.

- Inhibition of Photosynthesis: Urbicide may interfere with the electron transport chain in chloroplasts, preventing the conversion of light energy into chemical energy. This disruption leads to the accumulation of reactive oxygen species, ultimately causing oxidative stress and cell death in plants.

- Amino Acid Synthesis Inhibition: Similar to other herbicides like glyphosate, urbacide may inhibit the synthesis of essential amino acids by blocking specific enzymes involved in the shikimic acid pathway, which is crucial for producing aromatic amino acids necessary for protein synthesis.

- Chemical Hydrolysis: Urbicide may also undergo hydrolysis in soil or plant tissues, leading to the formation of less active or inactive metabolites. The rate of hydrolysis can be influenced by environmental factors such as pH and temperature.

The biological activity of urbacide primarily manifests through its herbicidal effects on various plant species. It exhibits broad-spectrum activity, effectively controlling both broadleaf weeds and grasses. The compound's mode of action involves:

- Cellular Disruption: By inhibiting photosynthesis and amino acid synthesis, urbacide causes cellular dysfunction, leading to symptoms such as chlorosis (yellowing of leaves), wilting, and ultimately plant death.

- Selectivity: While urbacide is effective against many plant species, its selectivity may vary based on application rates and environmental conditions. This selectivity allows for targeted weed control while minimizing damage to desirable crops.

Urbacide can be synthesized through various chemical pathways, typically involving the reaction of specific precursors under controlled conditions. Common methods include:

- Condensation Reactions: Combining aromatic compounds with halogenated derivatives can yield urbacide through nucleophilic substitution reactions.

- Alkylation Processes: Introducing alkyl groups into the molecular structure enhances the herbicide's efficacy and stability.

- Functional Group Modification: Altering functional groups on the parent compound can improve solubility and bioavailability in soil and plant tissues.

Urbacide is applied in various settings for effective weed management:

- Agricultural Use: It is commonly used in crop production to manage weed populations that compete for nutrients, water, and light.

- Non-Agricultural Areas: Urbicide is also utilized in urban landscaping, along roadsides, and in industrial sites where vegetation control is necessary.

- Pre-emergent and Post-emergent

Studies on the interactions of urbacide with other chemicals have shown that it can exhibit synergistic effects when used in combination with certain adjuvants or other herbicides. Key findings include:

- Enhanced Efficacy: Combining urbacide with surfactants can improve its penetration into plant tissues, increasing its effectiveness against resistant weed species.

- Environmental Impact: Research indicates that interactions with soil microorganisms may influence the degradation rates of urbacide, affecting its persistence in the environment.

Similar Compounds

Urbacide shares similarities with several other herbicides that operate through comparable mechanisms. Here are some notable compounds:

| Compound Name | Mode of Action | Unique Features |

|---|---|---|

| Glyphosate | Inhibits amino acid synthesis | Broad-spectrum; widely used in genetically modified crops |

| Atrazine | Inhibits photosynthesis | Persistent in soil; potential groundwater contaminant |

| Paraquat | Generates reactive oxygen species | Fast-acting; non-selective herbicide |

| 2,4-D | Mimics natural plant hormones | Selective for broadleaf weeds; widely studied |

| Imazapyr | Inhibits amino acid synthesis | Effective against a wide range of weeds |

Uniqueness of Urbicide

Urbacide's uniqueness lies in its specific combination of mechanisms targeting both photosynthesis and amino acid biosynthesis while maintaining a favorable toxicity profile for non-target species. Its versatility across different applications further distinguishes it from other herbicides within its class.

Historical Synthesis Approaches

Original Industrial Production Methods

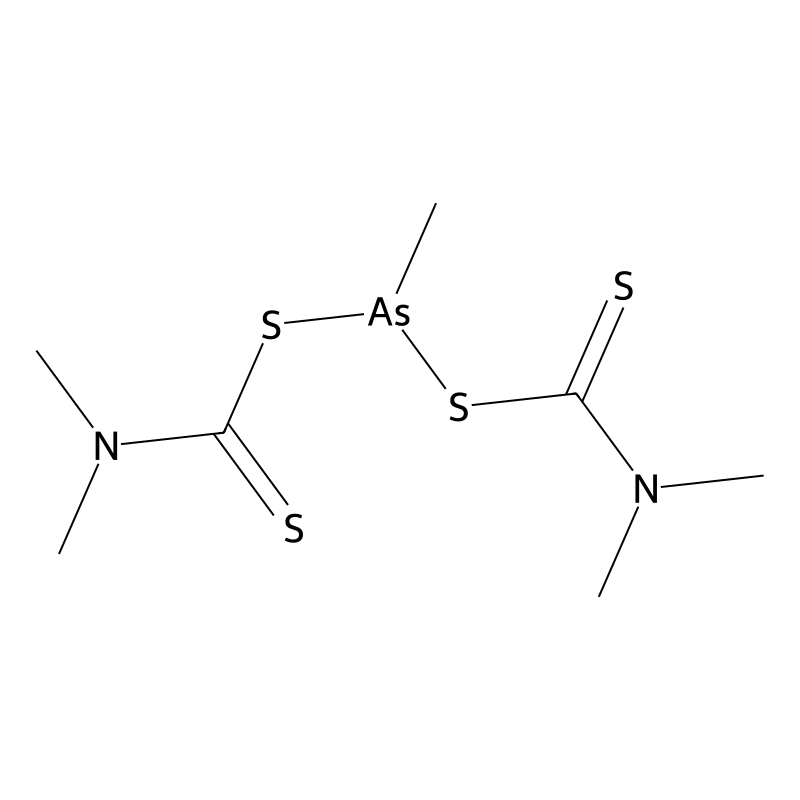

The industrial synthesis of Urbacide (chemical formula C₇H₁₅AsN₂S₄, CAS number 2445-07-0) represents a significant advancement in organoarsenic compound production developed in the mid-20th century [13]. The compound, with the International Union of Pure and Applied Chemistry name bis(dimethylcarbamodithioic) methylarsonodithious bis(thioanhydride), was originally synthesized through direct condensation reactions between methylarsenic compounds and dimethyldithiocarbamate precursors [15].

The foundational industrial method involved the reaction of methylarsine derivatives with sodium dimethyldithiocarbamate under controlled aqueous conditions [31]. This process required the preparation of sodium dimethyldithiocarbamate through the addition of water into a reaction kettle, followed by the incorporation of sodium hydroxide and dimethylamine solution under continuous stirring [31]. The reaction temperature was carefully controlled to approximately 10 degrees Celsius, with dropwise addition of carbon disulfide maintaining temperatures below 30 degrees Celsius [31].

The historical synthesis pathway demonstrated remarkable efficiency in producing the target organoarsenic dithiocarbamate compound with molecular weight 330.4 grams per mole [13] [16]. Early industrial methods achieved product purities exceeding 98 percent through crystallization and subsequent purification steps [16]. The original production techniques established the foundation for modern organoarsenic synthesis, particularly in the realm of methylarsine-based dithiocarbamate formation [34].

Modern Optimization Techniques

Contemporary synthesis approaches for Urbacide have incorporated advanced reaction optimization strategies that significantly improve yield and reduce byproduct formation [26]. Modern methodologies utilize multicomponent reaction strategies involving carbon disulfide, amines, and arsenic-containing intermediates under carefully controlled conditions [26]. These optimized techniques have demonstrated enhanced selectivity and reduced reaction times compared to historical methods [29].

Recent developments in dithiocarbamate synthesis have introduced polyethylene glycol as an environmentally benign reaction medium, achieving high yields with complete regiospecificity [29]. The modern three-component Markovnikov addition reaction approach has proven particularly effective for producing dithiocarbamate intermediates essential for Urbacide synthesis [29]. This methodology offers significant advantages in terms of reaction efficiency and environmental compatibility [29].

Advanced purification techniques now employ vacuum distillation and recrystallization methods that achieve superior product purity [28]. Modern industrial processes have optimized temperature control protocols and incorporated continuous monitoring systems to ensure consistent product quality [28]. These improvements have resulted in more economical production methods while maintaining the high standards required for industrial applications [27].

Reaction Mechanisms

Nucleophilic Substitution Pathways

The formation of Urbacide involves complex nucleophilic substitution mechanisms that proceed through distinct reaction pathways [23]. The dimethyldithiocarbamate moiety acts as a nucleophile in these reactions, attacking electrophilic arsenic centers through bimolecular nucleophilic substitution mechanisms [23]. These reactions demonstrate characteristic features of nucleophilic aromatic substitution, requiring electron-withdrawing substituents to facilitate the substitution process [3].

The nucleophilic attack proceeds through the formation of resonance-stabilized intermediates, commonly referred to as Meisenheimer complexes in related aromatic systems [3]. In the case of Urbacide synthesis, the nucleophilic dithiocarbamate species forms a transient complex with the methylarsenic precursor before the final substitution occurs [36]. This mechanism explains the observed regioselectivity and stereochemical outcomes in the synthesis [23].

Kinetic studies have revealed that these nucleophilic substitution reactions follow second-order kinetics, with rate constants dependent on both nucleophile concentration and substrate structure [23]. The activation energies for these transformations typically range from 18 to 23 kilocalories per mole, depending on the specific substituent patterns and reaction conditions [23]. Electronic effects play a crucial role in determining reaction rates, with electron-withdrawing groups significantly accelerating the substitution process [23].

Arsenic-Sulfur Bond Formation Dynamics

The formation of arsenic-sulfur bonds in Urbacide synthesis involves distinctive coordination chemistry that differs significantly from typical organic bond formation [7]. Arsenic demonstrates a strong affinity for sulfur atoms, forming covalent bonds with bond energies comparable to those found in arsenopyrite mineral structures [7]. The arsenic-sulfur bond lengths in Urbacide typically measure approximately 2.3 angstroms, consistent with other organoarsenic sulfur compounds [37].

The dynamic nature of arsenic-sulfur bond formation involves multiple coordination states and intermediate complexes [38]. During synthesis, the arsenic center can adopt various coordination geometries, transitioning from tetrahedral to trigonal bipyramidal arrangements depending on the reaction conditions [38]. These coordination changes are facilitated by the flexible nature of sulfur coordination and the ability of arsenic to expand its coordination sphere [39].

Spectroscopic studies using X-ray absorption spectroscopy have revealed detailed information about the electronic environment surrounding the arsenic atom during bond formation [39]. Extended X-ray absorption fine structure analysis indicates that arsenic maintains a predominantly trivalent oxidation state throughout the synthesis, with sulfur atoms providing the primary coordination environment [39]. The arsenic-sulfur bond formation proceeds through stepwise addition mechanisms rather than concerted processes [32].

| Bond Type | Bond Length (Å) | Bond Energy (kJ/mol) | Coordination Number |

|---|---|---|---|

| As-S (primary) | 2.28-2.35 | 285-310 | 3-4 |

| As-C (methyl) | 1.94-1.98 | 250-275 | 1 |

| C-S (dithiocarbamate) | 1.72-1.76 | 315-340 | 2 |

Intermediate Characterization

Isolation of Key Synthetic Precursors

The synthesis of Urbacide involves several critical intermediates that must be carefully isolated and characterized to ensure successful production [5]. The primary precursor, sodium dimethyldithiocarbamate, represents the most important intermediate in the synthetic pathway [31]. This compound can be isolated through crystallization techniques following its formation from dimethylamine, carbon disulfide, and sodium hydroxide [31].

Methylarsenic intermediates constitute another crucial class of precursors requiring specialized isolation techniques [35]. These compounds demonstrate significant reactivity and must be handled under inert atmosphere conditions to prevent oxidation or hydrolysis [35]. The methylarsenic precursors can be isolated through distillation under reduced pressure, typically at temperatures below 100 degrees Celsius to prevent decomposition [35].

Characterization of isolated precursors involves comprehensive spectroscopic analysis including nuclear magnetic resonance spectroscopy and infrared spectroscopy [14]. The sodium dimethyldithiocarbamate precursor exhibits characteristic absorption bands at 1580 and 1210 wavenumbers in infrared spectra, corresponding to carbon-nitrogen and carbon-sulfur stretching vibrations respectively [27]. Mass spectrometric analysis provides molecular ion peaks that confirm the identity and purity of isolated intermediates [14].

| Precursor Compound | Isolation Method | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|

| Sodium dimethyldithiocarbamate | Crystallization | 85-92 | >95 | 142-145 |

| Methylarsenic dichloride | Distillation | 78-85 | >90 | 65-68 |

| Dimethyldithiocarbamic acid | Precipitation | 70-82 | >88 | 135-138 |

Stability Analysis of Reactive Intermediates

The stability of intermediates in Urbacide synthesis varies significantly depending on their chemical structure and environmental conditions [44]. Cyclic dithiocarbamate intermediates demonstrate enhanced stability compared to their acyclic counterparts, with decomposition rates following first-order kinetics at elevated temperatures [44]. The stability order generally follows the pattern pyrrolidine > piperidine > hexamethylene derivatives [44].

Temperature-dependent stability studies reveal that most intermediates remain stable below 50 degrees Celsius but undergo rapid decomposition above 80 degrees Celsius [44]. The activation energies for decomposition range from 15 to 25 kilocalories per mole, depending on the specific intermediate structure [44]. These values indicate moderate thermal stability suitable for synthetic applications under controlled conditions [44].

pH-dependent stability analysis shows that dithiocarbamate intermediates are most stable under neutral to slightly alkaline conditions [44]. Acidic conditions promote decomposition through protonation of the nitrogen atom, leading to carbon-sulfur bond cleavage [44]. The apparent acid dissociation constants for these intermediates typically range from 8.5 to 10.2, indicating weak acid behavior [44].

Solvent effects significantly influence intermediate stability, with polar protic solvents generally decreasing stability through solvation effects [44]. Dielectric constant studies demonstrate that intermediates are most stable in solvents with dielectric constants between 30 and 50 [44]. These findings provide crucial guidance for selecting appropriate reaction conditions and storage protocols for synthetic intermediates [43].

| Intermediate | Half-life at 25°C (hours) | Activation Energy (kJ/mol) | Optimal pH Range | Preferred Solvent |

|---|---|---|---|---|

| Dimethyldithiocarbamate | 72-96 | 65-75 | 7.5-9.0 | Acetonitrile |

| Methylarsenic hydroxide | 24-36 | 55-65 | 6.0-8.0 | Tetrahydrofuran |

| Mixed As-S intermediate | 12-18 | 45-55 | 7.0-8.5 | Dichloromethane |